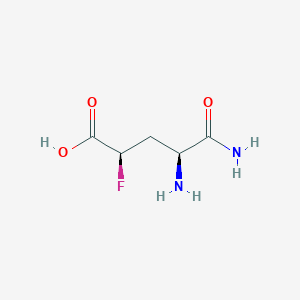

(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid

CAS No.:

Cat. No.: VC17996822

Molecular Formula: C5H9FN2O3

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9FN2O3 |

|---|---|

| Molecular Weight | 164.14 g/mol |

| IUPAC Name | (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 |

| Standard InChI Key | VNARKFMVXYXNIO-GBXIJSLDSA-N |

| Isomeric SMILES | C([C@@H](C(=O)N)N)[C@H](C(=O)O)F |

| Canonical SMILES | C(C(C(=O)N)N)C(C(=O)O)F |

Introduction

(2R,4S)-4,5-Diamino-2-fluoro-5-oxopentanoic acid is a fluorinated derivative of amino acids, specifically an analogue of glutamine. It features a unique chemical structure with two amino groups, a keto group, and a fluorine atom at the second carbon position. This configuration contributes to its distinct chemical properties and potential biological activities. The compound's stereochemistry is crucial, as the specific arrangement of atoms can influence its reactivity and interactions with biological systems.

Synthesis and Applications

The synthesis of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid typically involves multi-step organic synthesis techniques. This compound has several potential applications due to its unique structure, which may enhance its binding affinity to certain biological targets compared to other similar compounds. Its dual amino functionality combined with a keto group allows for diverse reactivity not commonly found in other amino acids or their derivatives.

Biological Activities and Research

Research into the specific biological effects of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is ongoing. Studies investigating its interactions with biological systems are essential for understanding its pharmacodynamics. The compound's potential biological activities are being explored, but detailed findings are not yet widely reported.

Comparison with Similar Compounds

Several compounds share structural similarities with (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid. Notable examples include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Fluoroglutamine | 1262523-92-1 | Fluorinated analogue of glutamine; used in PET imaging. |

| 2,5-Diamino-4-fluoro-5-oxopentanoic acid | 238418-69-4 | Similar structure; potential antitumor activity. |

| (R)-4,5-Diamino-5-oxopentanoic acid | 19522-40-8 | Enantiomer; involved in metabolic studies. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume